molecular formula C12H15N3OS B1487572 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 1240173-59-4

8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B1487572
CAS No.: 1240173-59-4
M. Wt: 249.33 g/mol
InChI Key: UMVWOMQFCBEHRE-UHFFFAOYSA-N
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Description

8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a synthetic organic compound characterized by a complex ring structure that includes nitrogen, oxygen, and sulfur atoms. This compound belongs to the broader class of heterocyclic compounds, which are known for their significant pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Conventional Synthesis: : Typically, this involves multistep organic reactions starting from simpler precursor compounds. The key steps usually include the formation of the diazocine core, which might be achieved via cyclization reactions facilitated by various catalysts and solvents under controlled temperature and pH conditions.

  • Industrial Production Methods: : Scale-up production may employ flow chemistry techniques and continuous synthesis methods to enhance yield and purity. Automated reactor systems and robust purification processes such as recrystallization or chromatography are commonly used.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : The compound can be reduced under suitable conditions, typically in the presence of reducing agents like hydrogen or hydrides, resulting in the formation of reduced analogs.

  • Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, often modifying functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: : Acidic or basic catalysts, varying temperatures based on the nature of substituents.

Major Products Formed

  • Oxidized and reduced derivatives.

  • Functionalized analogs with substituted groups at various positions on the ring structure.

Scientific Research Applications

8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide finds applications in:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

  • Medicine: : Investigated for its potential pharmacological effects, including antimicrobial and anticancer properties.

  • Industry: : Used as an intermediate in the production of dyes, polymers, and agrochemicals.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. The ring structure allows for versatile interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Pathways involved may include enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide: : Similar structure but with different functional group resulting in distinct chemical properties.

  • 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioate: : Variation in the sulfur-containing group, which affects reactivity and solubility.

Uniqueness

The primary uniqueness of 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide lies in its specific combination of functional groups, which confer particular chemical properties and biological activities that distinguish it from its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its complex structure and reactivity make it a subject of ongoing research, promising new insights and applications.

Properties

IUPAC Name

6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-12(17)14-5-8-4-9(7-14)10-2-1-3-11(16)15(10)6-8/h1-3,8-9H,4-7H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWOMQFCBEHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Reactant of Route 2
Reactant of Route 2
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Reactant of Route 3
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Reactant of Route 4
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Reactant of Route 5
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Reactant of Route 6
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

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